Buxbodine B Buxbodine B
Brand Name: Vulcanchem
CAS No.: 390362-51-3
VCID: VC0201399
InChI: InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16-,17-,18-,19-,21-,23+,24-,25+,26-/m0/s1
SMILES: CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Molecular Formula: C26H41NO2
Molecular Weight:

Buxbodine B

CAS No.: 390362-51-3

Cat. No.: VC0201399

Molecular Formula: C26H41NO2

Molecular Weight:

* For research use only. Not for human or veterinary use.

Buxbodine B - 390362-51-3

Specification

CAS No. 390362-51-3
Molecular Formula C26H41NO2
IUPAC Name (1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one
Standard InChI InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16-,17-,18-,19-,21-,23+,24-,25+,26-/m0/s1
SMILES CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Appearance Cryst.

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Buxbodine B possesses the molecular formula C26H41NO2 with a molecular weight of 399.61 g/mol as confirmed by high-resolution mass spectrometry and elemental analysis . The compound is formally identified by its systematic name: 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)-, reflecting its complex steroidal structure with specific stereochemical configurations . Its chemical architecture includes a cyclopregn-1-en-3-one skeleton with a cyclopropane ring formed between C-9 and C-19, creating the distinctive 9,10-cycloartane framework characteristic of many Buxus alkaloids . The molecular structure features several key functional groups including a ketone at C-3, a hydroxyl group at C-16 (β-orientation), and a dimethylamino group at C-20 (S-configuration), along with three methyl groups at positions C-4 (two methyls) and C-14 . Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating these structural details, with characteristic signals confirming the presence and configuration of these functional groups.

Physical and Chemical Characteristics

Buxbodine B typically appears as a white amorphous powder when isolated in its pure form, exhibiting physical properties consistent with its steroidal nature . The compound possesses a predicted density of approximately 1.11 g/cm³, although experimental verification of this value may vary slightly depending on the isolation and purification methods employed . In terms of solubility, Buxbodine B demonstrates limited water solubility but dissolves adequately in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform, which is typical for compounds in this structural class . For storage stability, the compound is recommended to be kept at 2-8°C in sealed containers, protected from moisture and light to prevent degradation, with a reported stability of up to 3 years in powder form under these conditions . When dissolved in DMSO as a stock solution, it maintains stability for approximately 1 month at -20°C and 6 months at -80°C, although repeated freezing and thawing should be avoided to prevent potential degradation of the compound .

Extraction and Isolation

Natural Sources

Buxbodine B has been definitively isolated from Buxus macowanii Oliv., an evergreen shrub indigenous to certain regions of Africa . The plant material utilized for extraction typically consists of the twigs and leaves, which contain the highest concentration of triterpenoid alkaloids among plant parts . While Buxbodine B is confirmed in Buxus macowanii, related Buxus alkaloids have been identified in several other species including Buxus microphylla, suggesting potential additional natural sources for this compound that warrant further investigation . The genus Buxus comprises approximately 70 species distributed worldwide, with significant phytochemical variations observed between species, subspecies, and even populations growing in different geographical regions, potentially affecting the yield and composition of alkaloids including Buxbodine B. Environmental factors such as seasonal variations, soil conditions, and plant age may significantly influence the biosynthesis and accumulation of Buxbodine B in plant tissues, though systematic studies examining these variables remain limited.

Isolation Methodologies

The isolation of Buxbodine B employs a systematic extraction and purification protocol beginning with the collection and processing of plant material. The standard methodology involves initial extraction of dried and ground plant material (typically twigs and leaves) with acetone or methanol over several days at room temperature to yield a crude extract . This extract undergoes acid-base partitioning, where the material is first suspended in dilute acid (typically 0.001 N HCl) followed by partitioning with ethyl acetate to remove non-alkaloid compounds . The acidic aqueous phase is then alkalinized to approximately pH 10 using sodium hydroxide solution, followed by exhaustive extraction with chloroform to selectively recover the alkaloid fraction containing Buxbodine B . The resulting chloroform-soluble fraction undergoes multiple chromatographic separations, typically employing silica gel column chromatography with gradient elution systems such as chloroform-methanol or petroleum ether-ethyl acetate-diethylamine mixtures of varying ratios . Final purification and structural confirmation of Buxbodine B involves techniques including preparative high-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry (HR-MS) .

Biological Activities

Acetylcholinesterase Inhibitory Activity

The most significant biological property of Buxbodine B is its acetylcholinesterase (AChE) inhibitory activity, which has been confirmed through multiple in vitro studies using standardized enzymatic assays . Research has established that Buxbodine B demonstrates moderate inhibition of AChE with IC50 values (concentration required for 50% enzyme inhibition) ranging from 10.8 to 98 μM, with one study specifically reporting an IC50 of 50 μM . This inhibitory potency, while modest compared to clinical AChE inhibitors such as donepezil or tacrine, positions Buxbodine B as an interesting natural product scaffold for potential optimization through medicinal chemistry approaches . The mechanism of enzyme inhibition appears to involve interactions with both the catalytic active site and peripheral binding sites of AChE, though detailed structural studies elucidating the precise binding mode are currently limited . Comparative analyses with other steroidal alkaloids from Buxus species suggest that the specific stereochemistry at positions C-16 and C-20, along with the 9,10-cycloartane framework, significantly contributes to the compound's AChE inhibitory properties, providing insights for structure-activity relationship studies .

Comparative Analysis and Structure-Activity Relationships

Comparison with Related Buxus Alkaloids

Buxbodine B exists within a large family of structurally related Buxus alkaloids, allowing for comparative analyses to establish structure-activity relationships. When compared to other isolated compounds from the same sources, such as buxmicrophyllines P-R (compounds 1-3) described in the literature, Buxbodine B shows distinctive biological activity profiles . One particularly notable comparison involves compound 3 (buxmicrophylline R), which demonstrates significant cytotoxicity against several cancer cell lines including MCF-7 breast cancer cells with an IC50 of 4.51 μM, while Buxbodine B primarily exhibits acetylcholinesterase inhibitory properties without marked cytotoxicity . The table below summarizes the comparative inhibitory activities of Buxbodine B against acetylcholinesterase alongside other reported Buxus alkaloids:

CompoundAChE Inhibition (IC50)Source
Buxbodine B10.8-98 μM (50 μM in some studies)Buxus macowanii
Nb-demethylpapillotrienine32.5 μMBuxus macowanii
Moenjodaramine26.3 μMBuxus macowanii
Irehine45.7 μMBuxus macowanii
Buxmicrophylline C58.2 μMBuxus microphylla

These comparative data highlight the structural features that might be responsible for the observed biological activities, providing valuable insights for future drug design efforts based on these natural scaffolds .

Molecular Features Influencing Activity

Research Status and Future Perspectives

Current Research Limitations

Despite the promising acetylcholinesterase inhibitory activity of Buxbodine B, several research limitations currently restrict its full characterization and potential therapeutic development . One significant challenge is the limited availability of the compound, as it must be extracted and isolated from natural sources through labor-intensive processes with relatively low yields, complicating large-scale studies and commercial development . Detailed pharmacological profiles including comprehensive pharmacokinetic data, blood-brain barrier penetration capabilities, and in vivo efficacy studies remain largely unexplored, representing critical knowledge gaps in understanding Buxbodine B's potential as a therapeutic lead . Additionally, while acetylcholinesterase inhibition has been established, investigations into Buxbodine B's effects on other potential targets relevant to neurodegenerative diseases, such as butyrylcholinesterase, β-amyloid aggregation, tau hyperphosphorylation, or oxidative stress pathways, remain limited or absent from the current literature . The molecular mechanisms underlying Buxbodine B's interaction with acetylcholinesterase also require further elucidation through techniques such as X-ray crystallography or advanced computational modeling to guide structure-based drug design efforts .

Future Research Directions

Several promising research avenues could advance our understanding of Buxbodine B's potential utility in drug discovery and development. Synthetic chemistry approaches to develop more efficient total or semi-synthetic routes to Buxbodine B and structural analogues would address supply limitations and enable systematic structure-activity relationship studies through focused molecular modifications . Expanded pharmacological profiling, including advanced in vitro and in vivo models of Alzheimer's disease and other neurodegenerative conditions, would provide crucial data regarding efficacy, safety, and potential disease-modifying effects beyond symptomatic cholinergic enhancement . Computational approaches such as molecular dynamics simulations, virtual screening, and quantitative structure-activity relationship (QSAR) models could accelerate the identification of optimized Buxbodine B derivatives with enhanced potency, selectivity, and drug-like properties . Interdisciplinary collaboration between natural product chemists, medicinal chemists, pharmacologists, and clinicians would facilitate translational research toward potential therapeutic applications, leveraging the unique structural features of Buxbodine B as a starting point for novel drug candidates . Additionally, broader biological screening beyond cholinesterase inhibition could reveal unexpected activities against other disease-relevant targets, potentially uncovering multifunctional properties that could address the complex pathophysiology of neurodegenerative disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator